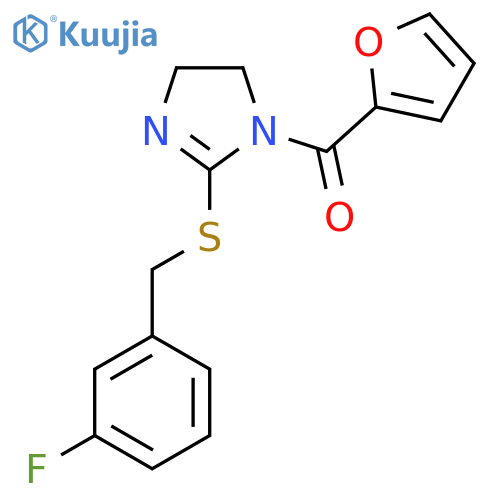Cas no 851865-42-4 (2-{(3-fluorophenyl)methylsulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole)

851865-42-4 structure
商品名:2-{(3-fluorophenyl)methylsulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole
2-{(3-fluorophenyl)methylsulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole 化学的及び物理的性質
名前と識別子
-
- 2-{(3-fluorophenyl)methylsulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole
- (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(furan-2-yl)methanone
- SR-01000127460
- 2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole
- [2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(furan-2-yl)methanone
- 851865-42-4
- MLS000117080
- F0630-0362
- CHEMBL1414091
- SR-01000127460-1
- AKOS024588613
- AB00430750-03
- SMR000094034
- HMS2258I22
-
- インチ: 1S/C15H13FN2O2S/c16-12-4-1-3-11(9-12)10-21-15-17-6-7-18(15)14(19)13-5-2-8-20-13/h1-5,8-9H,6-7,10H2
- InChIKey: WOPRJCGEUORFAE-UHFFFAOYSA-N
- ほほえんだ: S(CC1C=CC=C(C=1)F)C1=NCCN1C(C1=CC=CO1)=O
計算された属性
- せいみつぶんしりょう: 304.06817700g/mol
- どういたいしつりょう: 304.06817700g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 419
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
2-{(3-fluorophenyl)methylsulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0630-0362-5mg |
2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole |
851865-42-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0630-0362-20μmol |
2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole |
851865-42-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0630-0362-2mg |
2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole |
851865-42-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0630-0362-3mg |
2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole |
851865-42-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0630-0362-30mg |
2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole |
851865-42-4 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
| Life Chemicals | F0630-0362-2μmol |
2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole |
851865-42-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0630-0362-4mg |
2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole |
851865-42-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0630-0362-15mg |
2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole |
851865-42-4 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
| Life Chemicals | F0630-0362-10μmol |
2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole |
851865-42-4 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0630-0362-50mg |
2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole |
851865-42-4 | 90%+ | 50mg |
$160.0 | 2023-05-17 |
2-{(3-fluorophenyl)methylsulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole 関連文献
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
-
Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
-
David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
851865-42-4 (2-{(3-fluorophenyl)methylsulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole) 関連製品
- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)
- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)
- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)
- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)
- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
